molecular formula C18H13NO2 B12560637 3-Acetamidofluoranthen-8-ol CAS No. 192705-53-6

3-Acetamidofluoranthen-8-ol

Cat. No.: B12560637
CAS No.: 192705-53-6
M. Wt: 275.3 g/mol
InChI Key: UFWJRTLJUZKYMJ-UHFFFAOYSA-N
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Description

3-Acetamidofluoranthen-8-ol is an organic compound that belongs to the class of fluoranthenes It is characterized by the presence of an acetamido group and a hydroxyl group attached to the fluoranthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamidofluoranthen-8-ol typically involves the acylation of fluoranthene derivatives. One common method is the reaction of fluoranthene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetamido group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids or polyols has been explored for the conversion of N-acetylglucosamine and chitin to related compounds . These methods offer advantages in terms of sustainability and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Acetamidofluoranthen-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogen or nitro groups onto the fluoranthene core.

Scientific Research Applications

3-Acetamidofluoranthen-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetamidofluoranthen-8-ol involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamidofluoranthen-8-ol is unique due to its specific structural features, including the acetamido and hydroxyl groups attached to the fluoranthene core

Properties

CAS No.

192705-53-6

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

N-(8-hydroxyfluoranthen-3-yl)acetamide

InChI

InChI=1S/C18H13NO2/c1-10(20)19-17-8-7-14-12-6-5-11(21)9-16(12)13-3-2-4-15(17)18(13)14/h2-9,21H,1H3,(H,19,20)

InChI Key

UFWJRTLJUZKYMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C4=C3C=C(C=C4)O

Origin of Product

United States

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